LogP Differentiation: Balanced Lipophilicity for Optimal Permeability and Solubility
3-Cyclobutyl-1H-indazole exhibits an XlogP of 2.7, placing it in an intermediate lipophilicity range between the less lipophilic 3-methyl analog (LogP ≈ 2.15) and the more lipophilic 3-phenyl analog (LogP ≈ 3.23) [1][2]. The 3‑isopropyl analog shares a similar XlogP (2.7) but possesses a flexible isopropyl chain, whereas the cyclobutyl ring introduces conformational constraint [3]. This moderate lipophilicity profile, consistent with the Lipinski “Rule of Five” (LogP < 5), suggests favorable oral absorption potential while avoiding the excessive lipophilicity that can lead to promiscuous binding and poor aqueous solubility [1].
| Evidence Dimension | Calculated Lipophilicity (XlogP/LogP) |
|---|---|
| Target Compound Data | XlogP = 2.7 |
| Comparator Or Baseline | 3‑Methyl‑1H‑indazole LogP ≈ 2.15; 3‑Phenyl‑1H‑indazole LogP ≈ 3.23; 3‑Isopropyl‑1H‑indazole XlogP = 2.7 |
| Quantified Difference | ΔLogP vs. 3‑methyl: +0.55; vs. 3‑phenyl: −0.53 |
| Conditions | Calculated using XlogP3/ALOGPS methods; experimental LogP values may vary. |
Why This Matters
A LogP of 2.7 balances passive membrane permeability with adequate aqueous solubility, a critical parameter for achieving oral bioavailability and minimizing off-target effects in lead optimization.
- [1] 3-Cyclobutyl-1H-indazole - Computed Properties. Chem960. XlogP: 2.7. View Source
- [2] 3-Methyl-1H-indazole LogP 2.15 (chemsrc.com); 3-Phenyl-1H-indazole LogP 3.23 (chemsrc.com). View Source
- [3] 3-Isopropyl-1H-indazole - Computed Properties. Chem960. XlogP: 2.7. View Source
